6-Pentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one
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Overview
Description
6-Pentyl-8-oxabicyclo[321]oct-6-EN-3-one is a bicyclic compound with a unique structure that includes an oxygen bridge and a pentyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Pentyl-8-oxabicyclo[32One common method involves the use of a Diels-Alder reaction to form the bicyclic structure, followed by functionalization to introduce the pentyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Pentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pentyl side chain or the bicyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or alcohols, while reduction can produce alkanes or alkenes .
Scientific Research Applications
6-Pentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Pentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic reactions. The pathways involved may include oxidation-reduction reactions and substitution processes .
Comparison with Similar Compounds
Similar Compounds
6-Oxabicyclo[3.2.1]oct-3-en-7-one: A similar bicyclic compound with different substituents.
8-Oxabicyclo[3.2.1]oct-6-en-3-one: Another related compound with a different functional group arrangement.
Uniqueness
6-Pentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one is unique due to its pentyl side chain, which imparts different chemical properties and reactivity compared to other similar bicyclic compounds. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry .
Properties
CAS No. |
89858-91-3 |
---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
6-pentyl-8-oxabicyclo[3.2.1]oct-6-en-3-one |
InChI |
InChI=1S/C12H18O2/c1-2-3-4-5-9-6-11-7-10(13)8-12(9)14-11/h6,11-12H,2-5,7-8H2,1H3 |
InChI Key |
PUCZWWNQDLSREK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC2CC(=O)CC1O2 |
Origin of Product |
United States |
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